molecular formula C22H24N2O4 B4407458 1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

Cat. No. B4407458
M. Wt: 380.4 g/mol
InChI Key: VIIBZRZNHCOKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine, also known as ABP or ABP688, is a novel compound that has gained significant interest in the scientific community due to its potential applications in research. ABP is a piperazine derivative that acts as a selective antagonist of the dopamine D4 receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine acts as a selective antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to the receptor. This results in the inhibition of downstream signaling pathways, which are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-induced cAMP accumulation in cells expressing the dopamine D4 receptor. This compound has also been shown to inhibit the proliferation of cancer cells that express the dopamine D4 receptor, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine research, including the development of new drugs that target the dopamine D4 receptor for the treatment of various disorders, including schizophrenia, bipolar disorder, and ADHD. Additionally, this compound could be used to study the role of the dopamine D4 receptor in other physiological and pathological processes, such as addiction and Parkinson's disease. Finally, the synthesis of this compound derivatives with improved solubility and selectivity could lead to the development of more effective drugs.

Scientific Research Applications

1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine has been widely used in scientific research due to its high selectivity for the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). This compound has been used to study the role of the dopamine D4 receptor in these disorders and to develop new drugs that target this receptor.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-12-26-19-5-3-4-18(14-19)22(25)24-10-8-23(9-11-24)15-17-6-7-20-21(13-17)28-16-27-20/h2-7,13-14H,1,8-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIBZRZNHCOKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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